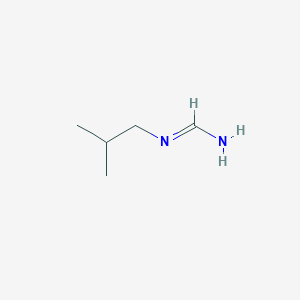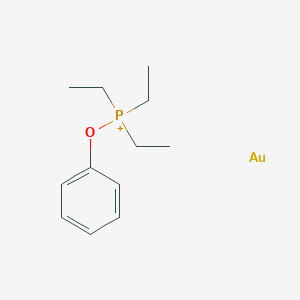![molecular formula C25H30N2 B14354831 5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine CAS No. 92178-52-4](/img/structure/B14354831.png)
5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hexyl-2-(4’-propyl[1,1’-biphenyl]-4-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a biphenyl group substituted with a propyl group and a hexyl chain, making it a unique and interesting molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-(4’-propyl[1,1’-biphenyl]-4-yl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4’-propyl[1,1’-biphenyl]-4-carbaldehyde with hexylamine in the presence of a base, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions typically include:
Solvent: Anhydrous ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Cyclization Reagent: Ammonium acetate or formamide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Preparation of 4’-propyl[1,1’-biphenyl]-4-carbaldehyde: This can be synthesized via Friedel-Crafts alkylation of biphenyl with propyl chloride, followed by oxidation.
Formation of the Pyrimidine Ring: The aldehyde is then reacted with hexylamine and cyclized under controlled conditions to yield the final product.
化学反応の分析
Types of Reactions
5-Hexyl-2-(4’-propyl[1,1’-biphenyl]-4-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrimidine N-oxides.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon to yield reduced pyrimidine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation Products: Pyrimidine N-oxides
Reduction Products: Reduced pyrimidine derivatives
Substitution Products: Halogenated biphenyl derivatives
科学的研究の応用
5-Hexyl-2-(4’-propyl[1,1’-biphenyl]-4-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of 5-Hexyl-2-(4’-propyl[1,1’-biphenyl]-4-yl)pyrimidine involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions with aromatic amino acids in proteins, while the pyrimidine ring can form hydrogen bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Phenylpyrimidine: Lacks the biphenyl and hexyl substituents, making it less hydrophobic and less bulky.
4,6-Diphenylpyrimidine: Contains additional phenyl groups, increasing its aromatic character and potential for π-π interactions.
2-(4’-Methyl[1,1’-biphenyl]-4-yl)pyrimidine: Similar structure but with a methyl group instead of a propyl group, affecting its steric and electronic properties.
Uniqueness
5-Hexyl-2-(4’-propyl[1,1’-biphenyl]-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The hexyl chain increases its hydrophobicity, while the biphenyl group enhances its ability to participate in π-π interactions, making it a versatile compound for various applications.
特性
CAS番号 |
92178-52-4 |
|---|---|
分子式 |
C25H30N2 |
分子量 |
358.5 g/mol |
IUPAC名 |
5-hexyl-2-[4-(4-propylphenyl)phenyl]pyrimidine |
InChI |
InChI=1S/C25H30N2/c1-3-5-6-7-9-21-18-26-25(27-19-21)24-16-14-23(15-17-24)22-12-10-20(8-4-2)11-13-22/h10-19H,3-9H2,1-2H3 |
InChIキー |
AHIBHASILHJMID-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)



![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)




![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)



